Cas no 132664-24-5 (2-Piperidin-1-yl-5-(trifluoromethyl)pyridine)

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-PIPERIDIN-1-YL-5-(TRIFLUOROMETHYL)PYRIDINE
- Pyridine, 2-(1-piperidinyl)-5-(trifluoromethyl)-
- 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine
-
- MDL: MFCD00547912
- インチ: 1S/C11H13F3N2/c12-11(13,14)9-4-5-10(15-8-9)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2
- InChIKey: NPDBYABSGKQOKR-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCCCC2)=NC=C(C(F)(F)F)C=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB232485-250 mg |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |
132664-24-5 | 250mg |
€206.40 | 2023-06-22 | ||
abcr | AB232485-500 mg |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |
132664-24-5 | 500mg |
€270.80 | 2023-06-22 | ||
abcr | AB232485-2,5 g |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |
132664-24-5 | 2.52,5g |
€647.90 | 2023-06-22 | ||
abcr | AB232485-500mg |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |
132664-24-5 | 500mg |
€270.80 | 2023-09-12 | ||
Oakwood | -068523 |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine |
132664-24-5 | 97% | 068523 |
$0.00 | 2023-09-15 | |
abcr | AB232485-5g |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |
132664-24-5 | 5g |
€1166.00 | 2024-06-10 | ||
Apollo Scientific | PC8992-100mg |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine |
132664-24-5 | 95% | 100mg |
£108.00 | 2025-02-22 | |
Matrix Scientific | 085187-1g |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine, 97% |
132664-24-5 | 97% | 1g |
$111.00 | 2023-09-08 | |
Oakwood | 068523 |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine |
132664-24-5 | 97% | 068523 |
$0.00 | 2023-03-27 | |
abcr | AB232485-2.52,5g |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |
132664-24-5 | 2.52,5g |
€647.90 | 2023-09-12 |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
2-Piperidin-1-yl-5-(trifluoromethyl)pyridineに関する追加情報
Introduction to 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine (CAS No: 132664-24-5)
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine, identified by the CAS number 132664-24-5, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a piperidine ring linked to a pyridine core substituted with a trifluoromethyl group, has garnered attention due to its unique structural and electronic properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.
The compound's structure combines the versatility of the piperidine moiety, which is commonly found in bioactive molecules due to its ability to mimic secondary amine functionalities and improve solubility, with the electron-withdrawing nature of the trifluoromethyl group. This combination makes 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focusing on fluorinated compounds due to their enhanced pharmacokinetic profiles. The trifluoromethyl group, in particular, is renowned for its ability to modulate metabolic pathways and improve binding affinity. This has led to its incorporation in numerous drug candidates across various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine is its potential as a building block for more complex molecules. Its dual functionality allows for further derivatization, enabling chemists to explore a wide range of chemical spaces. This flexibility has been leveraged in the development of novel inhibitors and activators targeting specific biological pathways.
Recent studies have highlighted the compound's role in the development of small-molecule inhibitors for kinases and other enzymes involved in cancer progression. The piperidine ring provides a suitable framework for binding to active sites, while the trifluoromethyl group enhances interactions through dipole-dipole interactions and improved solubility. These characteristics have made 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine a focal point in Structure-Based Drug Design (SBDD) initiatives.
Moreover, the compound's electronic properties have been investigated for applications in materials science. The combination of aromaticity from the pyridine ring and the electron-withdrawing effect of the trifluoromethyl group makes it a candidate for organic semiconductors and liquid crystals. These applications are particularly promising as they align with the growing demand for sustainable and efficient electronic devices.
The synthesis of 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine has been optimized through various methodologies, including transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions. These synthetic routes not only provide high yields but also offer scalability, which is crucial for industrial applications. The ability to produce this compound efficiently underscores its importance in both academic and industrial settings.
In conclusion, 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine (CAS No: 132664-24-5) represents a fascinating intersection of pharmaceutical chemistry and materials science. Its unique structural features and versatile reactivity make it a valuable asset in drug discovery and material innovation. As research continues to uncover new applications for this compound, its significance is likely to grow further, solidifying its place as a cornerstone in modern chemical research.
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